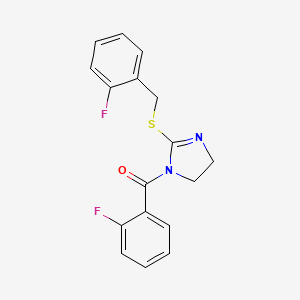

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-7-3-1-5-12(14)11-23-17-20-9-10-21(17)16(22)13-6-2-4-8-15(13)19/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTKXAIKNZOQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thioether Linkage: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide to form the thioether intermediate.

Cyclization: The intermediate undergoes cyclization with 2-fluorobenzylamine under acidic conditions to form the imidazole ring.

Final Coupling: The final step involves coupling the imidazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

-

Antitumor Activity :

- Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown promise in inhibiting tumor growth.

- A study reported the following IC50 values for related compounds against cancer cell lines:

The presence of electron-donating groups such as fluorine enhances the cytotoxicity of these compounds, suggesting a favorable structure-activity relationship (SAR).Compound Cell Line Tested IC50 (µM) Compound A HT29 (Colon Cancer) 1.61 ± 1.92 Compound B Jurkat (Leukemia) 1.98 ± 1.22 -

Anticonvulsant Properties :

- Similar compounds have been noted for their anticonvulsant activity in preclinical studies. Modifications in the phenyl group can significantly impact anticonvulsant efficacy.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, certain derivatives exhibited potent growth inhibition in HT29 and Jurkat cells. The findings indicated that halogenated benzyl groups enhance interaction with cellular targets.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of compounds similar to our target compound. Results indicated that these compounds could inhibit key metabolic enzymes involved in cancer metabolism, thereby reducing tumor growth rates in vitro.

Potential Research Applications

The unique properties of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone suggest several avenues for research:

- Drug Development : Its antitumor and anticonvulsant properties make it a candidate for developing new therapeutic agents.

- Mechanistic Studies : Understanding the specific molecular targets and mechanisms of action could provide insights into its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

The compound’s 4,5-dihydroimidazole (imidazoline) core distinguishes it from fully aromatic imidazole derivatives, such as those in (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole) .

Fluorine Substitution Patterns

- Ortho-Fluorine vs. Para-Fluorine: The 2-fluorobenzyl and 2-fluorophenyl groups contrast with compounds like "(5-bromo-2-furyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone" (), which features a 3-fluorobenzyl group.

- Dual Fluorination: Compared to mono-fluorinated analogs (e.g., 2-(2,4-difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole in ), the dual fluorine atoms in the target compound could amplify electron-withdrawing effects, enhancing stability and polar interactions .

Thioether vs. Sulfonyl/Sulfonamide Linkers

The thioether (-S-) linkage in the target compound differs from sulfonyl (-SO₂-) groups in triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ).

Physicochemical Parameters

While direct data for the target compound are unavailable, analogs in provide insights:

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : Ortho-fluorine on the benzyl group may optimize steric and electronic interactions compared to meta- or para-substituted analogs .

- Thioether Stability : The thioether linkage likely offers superior metabolic stability over sulfonamide-based compounds, which are prone to enzymatic cleavage .

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a derivative of imidazole that has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorobenzyl Intermediate : Reacting 2-fluorobenzyl chloride with a thiol compound to yield a thioether.

- Imidazole Ring Formation : Cyclization of the thioether intermediate with appropriate reagents to create the imidazole ring.

- Final Coupling Reaction : The imidazole derivative is coupled with 2-fluorophenylmethanone under controlled conditions to produce the final product.

This multi-step process is crucial for achieving high yields and purity, often optimized through various catalysts and reaction conditions .

The biological activity of this compound is largely attributed to its structural components:

- The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

- The fluorobenzyl and thioether groups enhance its binding affinity and specificity, potentially modulating the activity of molecular targets involved in various biological pathways .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Compound A | 20 | 40 |

| Compound B | 30 | 60 |

| Target Compound | 40 | 70 |

Neurological Effects

In the context of neurological research, compounds containing imidazole frameworks have been investigated as positive allosteric modulators (PAMs) of GABA-A receptors. Such interactions can lead to therapeutic effects in managing neurological disorders. The structural features of these compounds suggest they may preferentially bind to specific receptor interfaces, enhancing their pharmacological efficacy .

Case Studies

Several case studies illustrate the efficacy of imidazole derivatives in pharmacological applications:

- GABA-A Receptor Modulation : A study identified a series of benzo[d]imidazoles that act as PAMs at the GABA-A receptor. These compounds demonstrated improved metabolic stability compared to traditional drugs like alpidem, suggesting a lower risk of hepatotoxicity while maintaining therapeutic potential .

- Antihypertensive Activity : Research into imidazoline derivatives indicated their ability to bind with high affinity to imidazoline binding sites (IBS), resulting in significant reductions in mean arterial pressure in hypertensive models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing fluorinated imidazole derivatives like (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone?

- Methodological Answer : Fluorinated imidazoles are typically synthesized via cyclocondensation reactions. For example, substituted aldehydes and amines are heated under nitrogen with sodium metabisulfite (Na₂S₂O₅) in dry DMF at 120°C for 18 hours to form the imidazole core . For thioether-linked derivatives (as in the target compound), post-synthetic modifications like nucleophilic substitution of halides with thiols (e.g., 2-fluorobenzylthiol) are employed . Key steps include optimizing stoichiometry, temperature (e.g., 40–120°C), and catalysts (e.g., Na₂S₂O₅) to enhance yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use /-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–8.1 ppm) and mass spectrometry (HRMS) to confirm molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via programs like SHELX-2018) provides precise bond lengths/angles. For example, fluorophenyl rings typically show C–F distances of ~1.35 Å and dihedral angles <10° between aromatic systems .

Q. What analytical techniques are critical for purity assessment and byproduct identification?

- Methodological Answer :

- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients.

- TLC : Track reaction progress using silica plates (ethyl acetate/hexane eluents).

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of fluorinated imidazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron distribution, identifying nucleophilic/electrophilic sites. For example, the 2-fluorobenzylthio group’s sulfur atom shows high nucleophilicity, directing substitution reactions . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with fluorophenyl-binding pockets) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for fluorinated imidazoles?

- Methodological Answer :

- Bioavailability Adjustments : Use pharmacokinetic (PK) studies to assess absorption differences. For instance, low oral bioavailability may require prodrug strategies (e.g., esterification of polar groups) .

- Metabolite Profiling : LC-MS/MS identifies active/toxic metabolites that explain discrepancies in efficacy/toxicity .

Q. How should researchers design experiments to evaluate the compound’s toxicity profile?

- Methodological Answer :

- In Vitro : Conduct MTT assays on HepG2 cells (IC₅₀ determination) and Ames tests for mutagenicity .

- In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology of liver/kidneys. Chronic toxicity requires 28-day repeated dosing .

Q. What methodologies optimize reaction conditions to avoid regiochemical ambiguities in imidazole synthesis?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., –OMe) to control substitution positions.

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 40°C vs. reflux) to favor specific intermediates .

- Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole) .

Q. How can crystallographic data resolve steric/electronic effects in fluorinated imidazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.